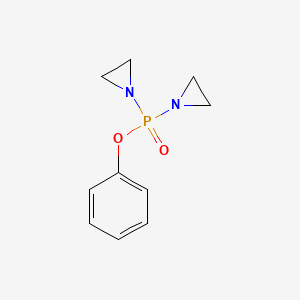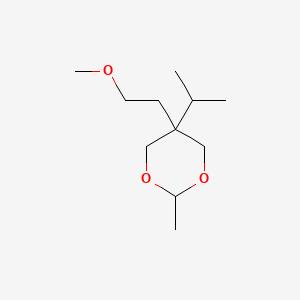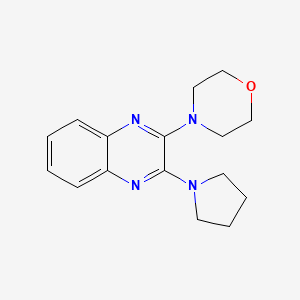
4-(3-Pyrrolidin-1-ylquinoxalin-2-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Pyrrolidin-1-ylquinoxalin-2-yl)morpholine is a complex organic compound that features a quinoxaline ring substituted with a pyrrolidine and a morpholine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Pyrrolidin-1-ylquinoxalin-2-yl)morpholine typically involves multi-step organic reactions. One common method starts with the formation of the quinoxaline core, which can be achieved through the condensation of o-phenylenediamine with a diketone. The resulting quinoxaline is then subjected to nucleophilic substitution reactions to introduce the pyrrolidine and morpholine groups. Specific reaction conditions, such as the choice of solvents, temperature, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions
4-(3-Pyrrolidin-1-ylquinoxalin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
科学研究应用
4-(3-Pyrrolidin-1-ylquinoxalin-2-yl)morpholine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 4-(3-Pyrrolidin-1-ylquinoxalin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .
相似化合物的比较
Similar Compounds
Similar compounds include other quinoxaline derivatives and morpholine-containing molecules, such as:
- 4-(3-Pyrrolidin-1-ylquinoxalin-2-yl)piperidine
- 4-(3-Pyrrolidin-1-ylquinoxalin-2-yl)thiomorpholine
- 4-(3-Pyrrolidin-1-ylquinoxalin-2-yl)pyrrolidine
Uniqueness
What sets 4-(3-Pyrrolidin-1-ylquinoxalin-2-yl)morpholine apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both pyrrolidine and morpholine groups enhances its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications .
属性
CAS 编号 |
6641-46-9 |
|---|---|
分子式 |
C16H20N4O |
分子量 |
284.36 g/mol |
IUPAC 名称 |
4-(3-pyrrolidin-1-ylquinoxalin-2-yl)morpholine |
InChI |
InChI=1S/C16H20N4O/c1-2-6-14-13(5-1)17-15(19-7-3-4-8-19)16(18-14)20-9-11-21-12-10-20/h1-2,5-6H,3-4,7-12H2 |
InChI 键 |
RLRZTEUXDGHPHE-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3N=C2N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


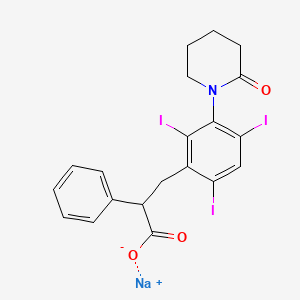

![11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol](/img/structure/B14716004.png)
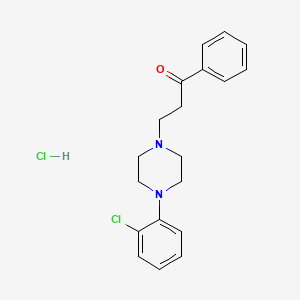

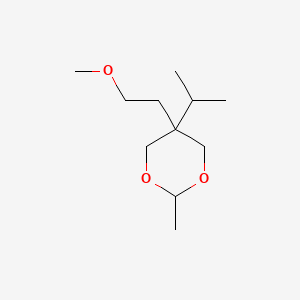
![Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]-](/img/structure/B14716024.png)


